molecular formula C20H13N3O3 B10885128 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B10885128
M. Wt: 343.3 g/mol
InChI Key: PYIXQVYMJDILFL-UHFFFAOYSA-N
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Description

3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of benzochromenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The presence of amino, nitro, and cyano groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves a one-pot three-component reaction. This reaction includes aromatic aldehydes, active methylene nitriles (such as malononitrile), and phenolic nucleophiles (like resorcinol or naphthols). The reaction is catalyzed by a nanocatalyst, such as hydroxyapatite-encapsulated γ-Fe2O3, in ethanol . The reaction conditions are mild, and the process is efficient, yielding the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its antimicrobial activity could result from disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-aryl-4H-benzo[h]chromenes
  • 3-amino-1-aryl-1H-benzo[f]chromenes
  • 2-amino-4H-chromenes

Uniqueness

3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile is unique due to the presence of both nitro and cyano groups, which enhance its reactivity and potential biological activities. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C20H13N3O3

Molecular Weight

343.3 g/mol

IUPAC Name

3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C20H13N3O3/c21-11-16-18(13-5-3-6-14(10-13)23(24)25)19-15-7-2-1-4-12(15)8-9-17(19)26-20(16)22/h1-10,18H,22H2

InChI Key

PYIXQVYMJDILFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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